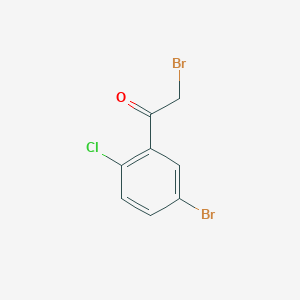

![molecular formula C21H22FN3O3S2 B2705744 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide CAS No. 361167-32-0](/img/structure/B2705744.png)

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

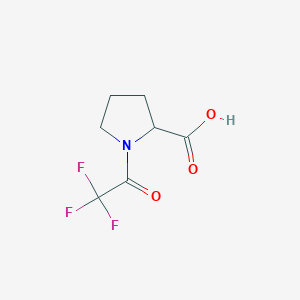

The compound “4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds . The molecule also contains sulfonyl, benzamide, and benzo[d]thiazol groups, which are also common in many bioactive compounds .

Aplicaciones Científicas De Investigación

Antimicrobial Properties

- Compounds including fluorobenzothiazole and sulphonamide have shown significant antimicrobial activities. These compounds were synthesized and evaluated, revealing their potential as potent biodynamic agents (Jagtap, Jaychandran, Sreenivasa, & Sathe, 2010).

Polymer Applications

- Ether-sulfone-dicarboxylic acids, related to sulfonyl compounds, have been used in the preparation of aromatic polyamides. These polymers, characterized by high inherent viscosities and solubility in polar solvents, show significant potential in materials science, especially due to their high glass transition temperatures and thermal stability (Hsiao & Huang, 1997).

Cancer Research

- Derivatives of sulfonyl benzamide have been synthesized and shown proapoptotic activity, particularly against melanoma cell lines. These compounds, including 4-chloro-3-({[(4-chlorophenyl) amino) carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide, demonstrated significant growth inhibition in melanoma cells (Yılmaz et al., 2015).

Detection Techniques in Chemistry and Biology

- Compounds with sulfonyl groups have been developed as reaction-based fluorescent probes for discrimination of thiophenols over aliphatic thiols. These probes, with their high selectivity and sensitivity, hold importance in environmental and biological sciences (Wang et al., 2012).

Biochemical Research

- Fluorogenic reagents like 4-(N,N-Dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F), related to sulfonyl benzamide derivatives, have been synthesized for reactive, thiol-specific detection. These reagents have potential applications in biochemical research for the quantitative analysis of thiols in biological samples (Toyo’oka et al., 1989).

Molecular Docking and Drug Design

- Benzene sulfonamide derivatives have been synthesized and evaluated for their biological activities, including antitumor effects. These compounds have shown promise in drug design, particularly in targeting specific cancer cell lines (Fahim & Shalaby, 2019).

Propiedades

IUPAC Name |

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O3S2/c1-13-9-14(2)12-25(11-13)30(27,28)17-6-3-15(4-7-17)20(26)24-21-23-18-8-5-16(22)10-19(18)29-21/h3-8,10,13-14H,9,11-12H2,1-2H3,(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZCSVERZLATZBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(1-Methyltetrazol-5-yl)piperidin-4-yl]prop-2-enamide](/img/structure/B2705664.png)

![N-cyclopentyl-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2705666.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2705668.png)

![3-[(2,6-difluorobenzoyl)amino]-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide](/img/structure/B2705669.png)

![1-phenyl-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]urea](/img/structure/B2705678.png)

![(2E)-3-(4-fluorophenyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide](/img/structure/B2705681.png)

![2-(3-chloro-4-methoxyphenyl)-N-methyl-N-{2-[5-(5-methyl-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}acetamide](/img/structure/B2705683.png)